molecular formula C20H22ClN3OS B2541549 4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride CAS No. 2034360-98-8

4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride

Cat. No. B2541549
CAS RN: 2034360-98-8
M. Wt: 387.93
InChI Key: NXJPTYDBJCBVNM-UHFFFAOYSA-N
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Description

The compound 4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride is a complex organic molecule that appears to be related to pharmaceutical research, particularly in the context of developing inhibitors for HIV-1 reverse transcriptase. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis of related heterocyclic compounds and their intermediates, which can be useful in understanding the potential synthetic pathways and chemical behavior of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the preparation of intermediates such as 2-(methylthio)pyrimidin-4(1H)-one, which is obtained from 2-thiouracil using iodomethane and sodium hydroxide . This intermediate then reacts with para-aminobenzonitrile to form another intermediate, which upon further reaction with phosphorus oxychloride yields the final chlorinated product . These steps highlight the complexity of synthesizing such compounds and suggest that the synthesis of 4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride would also involve multiple stages, each requiring careful optimization to achieve reasonable yields.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using techniques such as proton nuclear magnetic resonance (NMR) and carbon-13 NMR spectroscopy . These techniques are crucial for verifying the presence of specific functional groups and the overall molecular framework. For the compound , similar analytical methods would be employed to ensure the correct molecular structure, which is essential for its potential biological activity.

Chemical Reactions Analysis

The synthesis of related compounds involves reactions such as methylation, nucleophilic substitution, and chlorination . Additionally, the synthesis of 4-(3-cyano-1-triazeno)pyridines involves treating azides with potassium cyanide and subsequent acidification . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis of the target compound, including the formation of azetidine rings and the introduction of nitrile groups.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of the compound , they do provide information on the properties of similar compounds. For instance, the yields and reaction conditions are reported, which can give an indication of the stability and reactivity of the intermediates involved in the synthesis . The solubility, melting points, and reactivity with other reagents such as hydroxylamine hydrochloride or hydrogen sulfide would also be important properties to analyze for the target compound .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The study of 1,3-Dipolar Addition Reactions and the subsequent transformations of pyrroline and pyrrolidine derivatives highlight the versatility of azetidinones and benzonitriles in synthesizing complex nitrogen-containing cycles, which are foundational for pharmaceutical and material science research (Fischer & Schneider, 1983).

  • Synthesis of Pyridine Derivatives

    The creation of pyridine derivatives showcases the strategic utilization of benzonitrile and azetidinone frameworks for developing intermediates crucial in the synthesis of HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).

Pharmacological Applications

  • Compounds derived from azetidinones have been investigated for their antidepressant and nootropic activities , showcasing the potential of this scaffold in the development of central nervous system (CNS) active agents (Thomas et al., 2016).

Material Science and Polymer Chemistry

  • Azopyridine-functionalized benzoxazines, incorporating pyridine units, demonstrate the application of these compounds in creating high-performance polymers through metal-ligand coordination, emphasizing their role in enhancing thermal properties and facilitating polymerization at lower temperatures (Mohamed et al., 2014).

Antimicrobial and Antifungal Research

  • Pyridine and fused pyridine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, highlighting the potential of these structures in developing new therapeutic agents (Kumar et al., 2022).

Synthesis of Polyimides

  • The development of novel polyimides from pyridine-containing aromatic dianhydride monomers illustrates the use of pyridine derivatives in creating materials with excellent thermal stability and mechanical properties, suitable for high-performance applications (Wang et al., 2006).

properties

IUPAC Name

4-[3-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS.ClH/c21-11-16-3-1-15(2-4-16)5-6-20(24)23-13-18(14-23)22-9-7-19-17(12-22)8-10-25-19;/h1-4,8,10,18H,5-7,9,12-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJPTYDBJCBVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CCC4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride

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